N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate
Brand Name: Vulcanchem
CAS No.: 126695-58-7
VCID: VC20756145
InChI: InChI=1S/C11H4F4N4O4/c12-6-5(7(13)9(15)10(8(6)14)17-18-16)11(22)23-19-3(20)1-2-4(19)21/h1-2H2
SMILES: C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F
Molecular Formula: C11H4F4N4O4
Molecular Weight: 332.17 g/mol

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate

CAS No.: 126695-58-7

Cat. No.: VC20756145

Molecular Formula: C11H4F4N4O4

Molecular Weight: 332.17 g/mol

* For research use only. Not for human or veterinary use.

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate - 126695-58-7

Specification

CAS No. 126695-58-7
Molecular Formula C11H4F4N4O4
Molecular Weight 332.17 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-azido-2,3,5,6-tetrafluorobenzoate
Standard InChI InChI=1S/C11H4F4N4O4/c12-6-5(7(13)9(15)10(8(6)14)17-18-16)11(22)23-19-3(20)1-2-4(19)21/h1-2H2
Standard InChI Key HCTLWQSYGIBOFM-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator